methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
Description
This compound belongs to the pyrazole-carboxylate class, characterized by a 1-methyl-3-(trifluoromethyl)-1H-pyrazole core linked via a sulfanyl bridge to a benzoate ester. The C4 position of the pyrazole is substituted with a [(benzoyloxy)imino]methyl group, introducing both aromatic (benzoyloxy) and imine functionalities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl bridge and ester group contribute to hydrogen bonding and solubility .
Molecular Formula: Estimated as C₂₂H₁₇F₃N₃O₄S (derived by replacing the formyl group in ’s analog with a benzoyloxy iminomethyl substituent). Key Features:
- Pyrazole core with trifluoromethyl (electron-withdrawing) and methyl groups.
- Benzoyloxy iminomethyl group for steric bulk and π-π stacking.
Properties
IUPAC Name |
methyl 2-[4-[(E)-benzoyloxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4S/c1-27-18(32-16-11-7-6-10-14(16)20(29)30-2)15(17(26-27)21(22,23)24)12-25-31-19(28)13-8-4-3-5-9-13/h3-12H,1-2H3/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDBVJZDYNNEL-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate (commonly referred to as compound 1) is a complex organic molecule with significant potential in medicinal chemistry. This article aims to explore its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of approximately 463.43 g/mol. It features a pyrazole ring, a benzoyloxy group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16F3N3O4S |
| Molecular Weight | 463.43 g/mol |
| Boiling Point | 538.0 ± 60.0 °C |
| Density | 1.36 ± 0.1 g/cm³ |
| pKa | -3.27 ± 0.10 |
The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cell signaling pathways. The presence of the benzoyloxyimino moiety is critical for its binding affinity and selectivity towards specific targets.
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the molecular structure can significantly affect the compound's biological efficacy. For instance, the introduction of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Key SAR Findings:
- Trifluoromethyl Group: Increases lipophilicity and may enhance activity against certain targets.
- Benzoyloxy Group: Contributes to binding affinity and specificity toward target enzymes.
- Pyrazole Ring: Essential for maintaining the structural integrity required for biological activity.
Anti-inflammatory Effects
Preliminary studies have suggested that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases such as arthritis or asthma . Further investigations into compound 1 could elucidate its role in modulating immune responses.
Research Findings
Recent literature has focused on the synthesis and characterization of compound 1, highlighting its potential as a lead compound for drug development. The following table summarizes key research findings related to its biological activity:
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate exhibits notable pharmacological properties. Its structural features suggest potential applications in the development of new therapeutic agents.
- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown efficacy against various cancer cell lines. The trifluoromethyl group is often associated with enhanced biological activity, potentially increasing the compound's effectiveness as an anticancer agent .
- Tyrosine Kinase Inhibition : The compound may act as an inhibitor for specific tyrosine kinases, which are crucial in cancer progression. Inhibiting these kinases could provide therapeutic benefits in treating neoplastic diseases such as leukemia .
Agrochemical Applications
The unique chemical structure of this compound suggests potential use in agrochemicals:
- Pesticidal Properties : Compounds containing pyrazole and sulfanyl groups have been studied for their insecticidal and fungicidal properties. The incorporation of these functionalities may enhance the compound's efficacy against pests and pathogens affecting crops.
Material Science
In addition to biological applications, this compound can be explored for its properties in material science:
- Polymer Chemistry : The presence of functional groups like benzoyloxy and trifluoromethyl can facilitate the synthesis of novel polymers with tailored properties, such as improved thermal stability and chemical resistance .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis through tyrosine kinase pathways. This suggests that this compound could be a candidate for further investigation in anticancer drug development .
Case Study 2: Agricultural Application
Research conducted on pyrazole derivatives indicated that they possess significant insecticidal activity against common agricultural pests. The study highlighted that modifications to the pyrazole ring can enhance efficacy, supporting the potential use of this compound in developing new agrochemicals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations :
- The trifluoromethyl group (common to the target and ’s compound) is absent in ’s pyrazole-thiophene hybrids (7a/b), which instead prioritize hydrogen-bonding motifs (amino, hydroxy) .
Hydrogen Bonding and Crystal Packing
Table 2: Hydrogen Bonding Patterns
Research Findings :
- The imino group in the target compound introduces a hydrogen bond donor (N–H), enabling stronger intermolecular interactions compared to the formyl group in ’s analog, which relies solely on acceptor interactions .
- The benzoyloxy group may facilitate π-π stacking, a feature absent in simpler analogs like ’s formyl derivative.
Research Challenges and Contradictions
- Steric vs.
- Biological Activity : While trifluoromethyl groups generally enhance agrochemical activity, the target compound’s steric bulk could reduce membrane permeability compared to smaller analogs like 7a/b .
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
Answer:
The synthesis involves multi-step protocols:
Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate formation .
Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones, followed by functionalization at the 3- and 4-positions .
Sulfanyl Group Introduction : Nucleophilic substitution or thiol-ene reactions to attach the sulfanyl linker to the pyrazole core .
Esterification : Final coupling of the benzoyloxyimino group via esterification or amidation reactions .
Key Characterization : NMR (¹H/¹³C/¹⁹F) and HRMS confirm structural integrity, while X-ray crystallography resolves regioselectivity in pyrazole substitution .
Basic: How is the compound characterized to confirm its structure and purity?
Answer:
- Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks; ¹⁹F NMR verifies trifluoromethyl group presence .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC (>95% purity) and TLC monitor reaction progress and purity .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for sulfanyl-linked pyrazole-benzoate systems .
Basic: What biological activities are associated with structurally related pyrazole derivatives?
Answer:
Analogous compounds exhibit:
- Enzyme Inhibition : Pyrazole sulfonamides target cyclooxygenase (COX) and kinases via hydrophobic/electrostatic interactions with active sites .
- Anti-inflammatory Activity : Trifluoromethyl groups enhance metabolic stability and binding affinity to inflammatory mediators .
- Anticancer Potential : Sulfanyl-linked derivatives disrupt microtubule assembly or DNA replication in preclinical models .
Methodology : Initial screening uses in vitro assays (e.g., COX inhibition, MTT cytotoxicity), followed by molecular docking to predict binding modes .
Advanced: How can reaction yields be optimized for the sulfanyl coupling step?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of sulfur donors .
- Catalysis : Palladium or copper catalysts promote C–S bond formation under mild conditions (e.g., 60–80°C) .
- Stoichiometry : Use a 1.2–1.5 molar excess of thiolating agents to drive the reaction to completion .
- Side-Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent disulfide formation .
Advanced: What structure-activity relationships (SARs) guide the design of analogs?
Answer:
- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, critical for target binding .
- Sulfanyl Linker : Flexibility and length influence steric accessibility to enzyme active sites .
- Benzoyloxyimino Moiety : Modulating substituents (e.g., electron-donating vs. withdrawing groups) tunes pharmacokinetics .
Methodology : Synthesize analogs with systematic substitutions, then correlate activity data (IC₅₀, Ki) with computational models (e.g., QSAR) .
Advanced: How can stability under physiological conditions be assessed?
Answer:
- Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, then analyze degradation products via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Store samples under UV/visible light and monitor changes by HPLC .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., trifluoromethyl reagents) .
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis/oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
